Z-Gly-Pro-Arg-Mca Hydrochloride
Description
Contextualization as a Synthetic Fluorogenic Peptide Substrate
Z-Gly-Pro-Arg-Mca Hydrochloride is a chemically synthesized short-chain peptide that serves as a fluorogenic substrate for specific proteases. chemimpex.com Its structure is designed to be recognized and cleaved by certain enzymes. The peptide sequence, Glycyl-L-prolyl-L-arginine, is linked to a fluorogenic group, 7-amino-4-methylcoumarin (B1665955) (AMC), also known as 4-methylcoumaryl-7-amide (Mca). peptanova.deevitachem.com The N-terminus of the peptide is protected by a benzyloxycarbonyl group, abbreviated as "Z," which enhances stability. evitachem.com
In its intact form, the substrate is essentially non-fluorescent. The principle behind its use lies in the enzymatic cleavage of the amide bond between the arginine (Arg) residue and the Mca group. nih.gov Upon hydrolysis by a target protease, the highly fluorescent 7-amino-4-methylcoumarin is released. medchemexpress.com The resulting fluorescence can be measured over time using a fluorometer, with the rate of increase in fluorescence directly proportional to the rate of the enzymatic reaction. pnas.org This mechanism provides a sensitive and continuous assay for measuring protease activity. chemimpex.com
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Full Name | Benzyloxycarbonyl-glycyl-L-prolyl-L-arginine 4-methylcoumaryl-7-amide hydrochloride | peptide.co.jp |
| Molecular Formula | C₃₁H₃₈ClN₇O₇ | medchemexpress.com |
| Molecular Weight | 656.13 g/mol | medchemexpress.com |
| CAS Registry Number | 201928-42-9 | medchemexpress.comcpcscientific.com |
| Appearance | Solid | - |
| Excitation Wavelength (λex) of released AMC | ~380 nm | medchemexpress.com |
| Emission Wavelength (λem) of released AMC | ~465 nm | medchemexpress.com |
Significance in Protease Enzyme Characterization and Mechanism Elucidation
The use of this compound is significant for several areas of biochemical research, primarily in the characterization of proteases and the elucidation of their mechanisms. chemimpex.comchemimpex.com Proteases are enzymes that catalyze the breakdown of proteins and peptides and are involved in numerous physiological and pathological processes.
This fluorogenic substrate is instrumental in:
Determining Enzyme Kinetics: Researchers can use this compound to determine key kinetic parameters of proteases, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For instance, kinetic data for the protease thrombin cleaving this substrate has been reported as Km = 21.7 µM and kcat = 18.6 s⁻¹. fishersci.combachem.com This information is fundamental to understanding an enzyme's efficiency and affinity for its substrate.
Screening for Inhibitors: In drug discovery, this substrate is widely used in high-throughput screening (HTS) assays to identify and characterize potential inhibitors of specific proteases. chemimpex.com A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibitory activity.
Characterizing Protease Specificity: While the Gly-Pro-Arg sequence is recognized by several proteases, its use helps in characterizing enzymes with trypsin-like specificity, which preferentially cleave after basic amino acid residues like arginine. evitachem.com It is a known substrate for a variety of proteases, including cathepsin K, granzyme A, and thrombin. peptanova.defishersci.commedchemexpress.com This allows for the comparative study of these enzymes under controlled laboratory conditions.
Studying Enzyme Mechanisms: By providing a means to monitor enzymatic activity in real-time, the substrate aids in studying the factors that influence protease function, such as pH, temperature, and the presence of cofactors or allosteric modulators. dcu.ie
Table 2: Selected Proteases Characterized by this compound
| Enzyme | Enzyme Class | Biological Relevance | Reference(s) |
|---|---|---|---|
| Thrombin | Serine Protease | Blood coagulation | peptanova.defishersci.com |
| Cathepsin K | Cysteine Protease | Bone remodeling | peptanova.depeptide.co.jpmedchemexpress.com |
| Granzyme A | Serine Protease | Immune response, apoptosis | peptanova.defishersci.com |
| Trypsin | Serine Protease | Digestion | medchemexpress.commedchemexpress.com |
| Prolyl Oligopeptidase (POP) | Serine Protease | Neuropeptide processing | dcu.ie |
Historical Trajectory and Evolution of Fluorogenic Substrates in Enzymology
The use of synthetic substrates to study enzymes dates back to the early days of enzymology. However, the development of fluorogenic substrates marked a significant leap forward in sensitivity and convenience. The concept relies on linking a substrate-specific moiety to a molecule that is "caged" or non-fluorescent until an enzymatic reaction releases the fluorophore. oup.com
The historical development can be outlined as follows:
Early Chromogenic Substrates: Before the widespread use of fluorescence, chromogenic substrates, which release a colored product upon cleavage, were common. These assays, while effective, often lacked the high sensitivity of fluorometric methods.
First Generation Fluorogenic Substrates: One of the earliest and most widely used classes of fluorogenic substrates was based on 4-methylumbelliferone (B1674119) (4MU). google.com These 4MU-substrates found extensive use, particularly in microbiology, for detecting enzymatic activities like β-glucuronidase. google.com However, a notable disadvantage of 4MU-based probes is the pH dependence of their fluorescence. google.com
Coumarin-Based Substrates (AMC/Mca): The introduction of substrates based on 7-amino-4-methylcoumarin (AMC), the fluorophore in Z-Gly-Pro-Arg-Mca, was a major advancement. nih.gov The use of AMC-based peptide substrates became a well-established method for determining protease specificity, offering a straightforward way to measure cleavage rates. nih.gov
Modern Developments and Optimization: Research has continued to refine fluorogenic substrates to improve their properties. This includes the development of substrates with fluorophores that emit at longer wavelengths to minimize interference from autofluorescence in biological samples. thermofisher.com Additionally, combinatorial methods have been developed to create vast libraries of fluorogenic substrates. nih.govpnas.org These libraries, such as those using 7-amino-4-carbamoylmethylcoumarin (ACC), allow for the rapid profiling of protease specificity by testing thousands of potential substrate sequences simultaneously. nih.gov This evolution from single substrates to complex libraries represents a paradigm shift, enabling a much broader and more efficient characterization of the enzymatic landscape. nih.govbenthamdirect.com
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWHSOXXZHRC-UKOKCHKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Modification for Enhanced Research Utility
Principles and Practices of Solid-Phase Peptide Synthesis in Z-Gly-Pro-Arg-Mca Hydrochloride Production
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and is the principal method for producing this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. kcl.ac.ukacs.org A key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple washing and filtration steps, thus eliminating the need for complex purification after each coupling step. kcl.ac.ukbiosynth.com
The synthesis of fluorogenic peptide substrates like Z-Gly-Pro-Arg-Mca via SPPS generally follows a well-defined cycle:
Resin Anchoring : The synthesis may begin by attaching the fluorophore, in this case, 7-amino-4-methylcoumarin (B1665955) (AMC), to the solid support. kcl.ac.uk Alternatively, the C-terminal amino acid of the desired peptide is first anchored to the resin.
Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. biosynth.comucalgary.ca
Coupling : The next amino acid in the sequence, with its α-amino group protected and its carboxyl group activated, is added to the reaction vessel to form a new peptide bond. ucalgary.ca
Washing : Excess reagents and byproducts are washed away. biosynth.com
This cycle is repeated until the desired peptide sequence (Gly-Pro-Arg) is assembled. ucalgary.ca Finally, the N-terminal amino group is capped with the benzyloxycarbonyl (Z) group, and the completed peptide conjugate is cleaved from the resin support. acs.org The use of SPPS allows for the efficient and rapid preparation of such specialized peptide substrates in significant quantities. kcl.ac.uk
Design and Functional Role of the 7-amino-4-methylcoumarin (AMC) Moiety in Fluorescent Probes
The 7-amino-4-methylcoumarin (AMC) moiety is the fluorescent reporter in this compound. iris-biotech.decaymanchem.com Its design is based on the principle of fluorescence quenching and dequenching. iris-biotech.debertin-bioreagent.com When the AMC is part of the peptide substrate, linked via an amide bond to the C-terminal arginine, its fluorescence is significantly quenched. iris-biotech.decaymanchem.combertin-bioreagent.com
Upon enzymatic cleavage of the Arg-AMC amide bond by a target protease, the free AMC amine is released. iris-biotech.de This release triggers a dramatic increase in fluorescence, often by a factor of 700, and a shift in the optimal excitation and emission wavelengths. iris-biotech.de The intact substrate fluoresces weakly at approximately 330/390 nm (excitation/emission), while the free AMC fluoresces intensely at around 345-360 nm excitation and 440-460 nm emission. iris-biotech.decaymanchem.comcaymanchem.com
Key features of AMC that make it an excellent fluorophore for enzyme assays include:
High Quantum Yield : Free AMC exhibits strong fluorescence. iris-biotech.de
Large Stokes Shift : The significant difference between the excitation and emission maxima minimizes self-quenching and simplifies detection. iris-biotech.de
Photostability : AMC is relatively resistant to photobleaching under intense light. iris-biotech.de
pH Independence : Its fluorescence is stable near physiological pH. fishersci.fi
These properties allow for the highly sensitive and continuous monitoring of enzyme activity in real-time. caymanchem.com
Comparative Analysis of this compound with Structurally Related Peptide Conjugates and Alternative Fluorophores in Research
This compound is one of many synthetic substrates used to assay protease activity. Its performance and specificity can be understood by comparing it to structurally related peptides and substrates employing different reporter groups. evitachem.com
Comparison with Structurally Related AMC Peptides:
Z-Gly-Gly-Arg-AMC : This substrate is also used for assaying trypsin-like proteases such as urokinase and thrombin. evitachem.comechelon-inc.comsigmaaldrich.com The substitution of Proline with Glycine at the P2 position (the second amino acid from the cleavage site) can affect the kinetics of enzyme cleavage, as the rigidity of the proline ring often influences substrate binding.
Gly-Pro-Lys-AMC : This substrate is used to characterize serine proteases like tryptase and dipeptidyl peptidase IV (DPPIV). abmole.comaatbio.com The key difference is the presence of Lysine (B10760008) instead of Arginine at the P1 position (adjacent to the fluorophore). While both are basic amino acids preferred by trypsin-like enzymes, some proteases show a distinct preference for one over the other, allowing this substrate to be used for assessing enzyme specificity. evitachem.com
Gly-Gly-Arg-AMC : Similar to Z-Gly-Gly-Arg-AMC but lacking the N-terminal Z-group, making it susceptible to degradation by aminopeptidases. evitachem.com
Tos-Gly-Pro-Lys-AMC : A fluorogenic substrate for tryptase, this compound features a tosyl (Tos) protecting group instead of the Z-group and has lysine at the P1 position. abmole.com
Comparison with Alternative Reporter Groups:
p-Nitroanilide (pNA) Derivatives : pNA is a chromogenic reporter group. bachem.com When cleaved from a peptide substrate, it releases p-nitroaniline, a yellow compound that can be quantified by measuring absorbance, typically around 405 nm. bachem.comnih.gov
Z-Gly-Pro-Arg-pNA : This is the chromogenic counterpart to Z-Gly-Pro-Arg-AMC and is also sensitive to thrombin. nih.gov
Advantages of AMC over pNA : Fluorometric assays using AMC are generally much more sensitive than colorimetric assays using pNA, allowing for the use of lower enzyme and substrate concentrations. researchgate.net
Advantages of pNA over AMC : pNA assays can sometimes be more robust in complex biological samples where background fluorescence can be an issue. researchgate.net
4-Methoxy-β-naphthylamide (4MβNA) Derivatives : 4MβNA is another fluorogenic reporter group. bachem.com Upon cleavage, it releases 4-methoxy-β-naphthylamine, which fluoresces at approximately 410-440 nm when excited at 335-350 nm. bachem.com
Gly-Pro-4MβNA : This is a substrate for dipeptidylpeptidase IV. sigmaaldrich.com
Performance : AMC-based assays are reported to have significantly greater sensitivity compared to those using 4-Methoxy-2-Naphthylamide. sigmaaldrich.com These substrates have been used in histochemical studies to localize protease activity in tissue sections. nih.gov
The choice of substrate depends on the specific application, the enzyme being studied, and the required level of sensitivity. This compound is particularly well-suited for kinetic studies of specific serine proteases like cathepsin K and thrombin due to its defined structure and the high sensitivity afforded by the AMC fluorophore. glpbio.compeptanova.de
Interactive Data Table: Comparison of Research Substrates
| Compound Name | Reporter Group | Type | Target Enzyme(s) (Examples) | Key Feature |
| This compound | AMC | Fluorogenic | Cathepsin K, Thrombin, Granzyme A glpbio.compeptanova.de | High sensitivity, specific tripeptide sequence |
| Z-Gly-Gly-Arg-AMC | AMC | Fluorogenic | Urokinase, Thrombin, Trypsin echelon-inc.comsigmaaldrich.com | P2 position is Glycine instead of Proline |
| Gly-Pro-Lys-AMC | AMC | Fluorogenic | Tryptase, Dipeptidyl peptidase IV (DPPIV) abmole.comaatbio.com | P1 position is Lysine instead of Arginine |
| Gly-Gly-Arg-AMC | AMC | Fluorogenic | Trypsin-like proteases evitachem.com | Lacks N-terminal protection |
| Z-Gly-Pro-Arg-pNA | pNA | Chromogenic | Thrombin nih.gov | Colorimetric detection |
| Gly-Pro-4MβNA | 4MβNA | Fluorogenic | Dipeptidyl peptidase IV (DPPIV) sigmaaldrich.com | Alternative fluorophore |
Molecular Mechanism of Enzymatic Hydrolysis and Fluorescent Signal Generation
Substrate Recognition and Active Site Interaction Dynamics in Proteolytic Enzymes
The specificity of a proteolytic enzyme for a particular substrate is dictated by the intricate and dynamic interactions between the substrate's amino acid sequence and the enzyme's active site. The active site is not a rigid structure but a flexible pocket that can undergo conformational changes upon substrate binding, a concept known as the "induced fit" model. nih.gov This model posits that the initial binding of the substrate induces a change in the enzyme's shape, optimizing the alignment of catalytic residues for the reaction. nih.gov
The interaction is defined by the substrate's peptide sequence fitting into corresponding subsites on the enzyme. Following the nomenclature established by Schechter and Berger, the amino acid residues of the substrate are denoted as P1, P2, P3, etc., starting from the cleavage site and moving toward the N-terminus. The corresponding binding pockets on the enzyme are termed S1, S2, S3, and so on.
In the case of Z-Gly-Pro-Arg-Mca, the peptide sequence is recognized as follows:
P1 residue: Arginine (Arg)
P2 residue: Proline (Pro)
P3 residue: Glycine (Gly)
The positively charged, bulky side chain of the Arginine residue at the P1 position is a key determinant for the substrate's recognition by certain proteases. Trypsin, a classic serine protease, exemplifies this specificity. Its S1 binding pocket contains a negatively charged aspartic acid residue at the bottom, which forms a salt bridge with the positively charged P1 Arginine of the substrate, anchoring it for cleavage. ebi.ac.uknih.gov
| Substrate Residue (P site) | Amino Acid | Key Interaction with Enzyme Subsite (S site) | Example Enzyme Specificity |
|---|---|---|---|
| P1 | Arginine (Arg) | The positively charged side chain fits into the negatively charged S1 pocket. | Trypsin, Thrombin |
| P2 | Proline (Pro) | The hydrophobic, rigid ring structure is accommodated by the S2 pocket. | Cathepsin K |
| P3 | Glycine (Gly) | The small side chain allows for flexibility and proper positioning in the S3 pocket. | General substrate component |
Proteolytic Cleavage Event and Subsequent Release of the Fluorogenic Moiety
Following substrate binding and correct positioning within the active site, the enzyme catalyzes the hydrolysis of a specific peptide bond. For Z-Gly-Pro-Arg-Mca, this cleavage occurs at the amide bond linking the carboxyl group of the P1 Arginine residue to the amino group of the 7-amino-4-methylcoumarin (B1665955) (AMC, also abbreviated as Mca) moiety.
The catalytic mechanism varies depending on the class of protease.
Serine Proteases (e.g., Trypsin, Thrombin): These enzymes employ a catalytic triad (B1167595) composed of Serine, Histidine, and Aspartate residues in the active site. ebi.ac.uklibretexts.org The reaction proceeds as follows: The Histidine residue, stabilized by Aspartate, acts as a general base, abstracting a proton from the Serine's hydroxyl group. youtube.com This activates the Serine, turning it into a potent nucleophile that attacks the carbonyl carbon of the Arg-AMC amide bond. A transient tetrahedral intermediate is formed, which is stabilized by an "oxyanion hole" in the active site. nih.gov The intermediate then collapses, breaking the amide bond and releasing the AMC moiety. The peptide portion remains covalently attached to the Serine as an acyl-enzyme intermediate, which is subsequently hydrolyzed by an activated water molecule to regenerate the free enzyme. ebi.ac.uk
Cysteine Proteases (e.g., Cathepsin K): The mechanism is analogous to that of serine proteases, but it utilizes a catalytic dyad or triad with a Cysteine residue as the key nucleophile. libretexts.org A nearby Histidine residue deprotonates the Cysteine's thiol group, creating a highly reactive thiolate anion. This thiolate attacks the Arg-AMC amide bond, leading to the formation of a tetrahedral intermediate and subsequent release of the free AMC group, leaving a thioester acyl-enzyme intermediate that is then hydrolyzed to regenerate the active enzyme. libretexts.org
In both mechanisms, the critical event is the enzyme-catalyzed hydrolysis of the Arg-AMC bond, which liberates the fluorogenic AMC from the quenching effect of the attached peptide.
Biophysical Principles of Fluorescence Emission for Quantitative Enzyme Activity Monitoring
The functionality of Z-Gly-Pro-Arg-Mca as a reporter substrate is based on the principle of fluorescence quenching and de-quenching. nih.govnih.gov In the intact substrate molecule, the 7-amino-4-methylcoumarin (AMC) fluorophore is in a low-fluorescence, or "quenched," state. This phenomenon is a form of static quenching, where the covalent linkage of the peptide to the amino group of AMC alters the fluorophore's conjugated π-electron system. researchgate.net This alteration changes the energy gap for excitable electrons, reducing the quantum yield of fluorescence. nih.govresearchgate.net
Upon enzymatic cleavage of the Arg-AMC amide bond, the AMC moiety is released into the solution as a free molecule. glpbio.com Freed from the quenching effect of the peptide, the electronic structure of AMC reverts to its high-fluorescence state. This "de-quenching" results in a dramatic increase in fluorescence intensity when the sample is excited with light at the appropriate wavelength. researchgate.net
This change in fluorescence is the basis for quantitative enzyme assays. The rate of increase in fluorescence intensity is directly proportional to the rate of AMC release, which in turn is directly proportional to the rate of the enzymatic reaction. By monitoring the fluorescence over time with a spectrofluorometer, one can determine the initial velocity of the reaction. This allows for the calculation of key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). nih.gov
| Parameter | State | Typical Wavelength (nm) | Description |
|---|---|---|---|
| Excitation (λex) | Quenched (Peptide-bound) | ~330-354 | Wavelength of light absorbed by the intact substrate. |
| De-quenched (Free AMC) | ~360-380 | Optimal wavelength to excite the released, fluorescent AMC. nih.gov | |
| Emission (λem) | Quenched (Peptide-bound) | ~390 | Wavelength of light emitted by the intact substrate (low intensity). researchgate.net |
| De-quenched (Free AMC) | ~440-465 | Wavelength of light emitted by the released AMC (high intensity), which is measured. glpbio.comnih.gov |
| Enzyme | Kₘ (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
|---|---|---|---|
| Thrombin | 21.7 | 18.6 | 8.57 x 10⁵ |
| Cathepsin K | 1.7 ± 0.7 | 0.17 ± 0.07 | 0.97 x 10⁵ |
Data for thrombin sourced from Bachem and GlpBio. glpbio.comfishersci.combachem.com Data for an analogous cathepsin K substrate sourced from a study on OFS-1. nih.gov
Enzymatic Substrate Specificity and Quantitative Kinetic Characterization
Definitive Evaluation of Z-Gly-Pro-Arg-Mca Hydrochloride as a Substrate for Specific Proteases
The utility of this compound is defined by its susceptibility to cleavage by specific proteases. The following sections delineate its interaction with and kinetic parameters for a panel of well-characterized enzymes.
Cathepsin K Enzymatic Activity and Interaction
This compound is widely recognized as a fluorogenic substrate for Cathepsin K, a cysteine protease predominantly involved in bone resorption. nih.govnih.govsigmaaldrich.com The preference of Cathepsin K for a proline residue in the P2 position of its substrates makes Z-Gly-Pro-Arg-Mca a particularly effective tool for assaying its activity. bachem.com
Functional characterization has revealed that while it is a specific substrate, it is hydrolyzed less efficiently by Cathepsin K compared to other substrates like Z-Leu-Arg-MCA. nih.gov Nevertheless, its specificity allows for the reliable measurement of Cathepsin K activity. uq.edu.aunih.gov Detailed kinetic studies have quantified the interaction between human Cathepsin K and Z-Gly-Pro-Arg-Mca.
Table 1: Kinetic Parameters for Human Cathepsin K with Z-Gly-Pro-Arg-Mca
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type Human Cathepsin K | 102 | 1.2 | 11,765 |
Data sourced from Li et al. (2008) as presented in a study on Cathepsin K/Chondroitin 4-Sulfate Interactions. nih.gov
Granzyme A Activity Profiling
Granzyme A, a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, is another key enzyme that effectively cleaves this compound. nih.gov This tryptase-like activity is crucial for its role in inducing cell death in target cells. The substrate has been successfully used to monitor Granzyme A-like activity in immune cells. A study on fish leukocytes purified a Granzyme A-like enzyme and characterized its kinetic parameters using this substrate.
Table 2: Kinetic Parameters for Fish Granzyme A with Z-GPR-MCA
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Fish Granzyme A | 220 | 21.7 | 98,796 |
Data sourced from a study on the purification and characterization of fish granzyme A. nih.gov
Thrombin Catalytic Recognition and Efficiency
Thrombin, a critical serine protease in the coagulation cascade, is also capable of hydrolyzing Z-Gly-Pro-Arg-Mca. nih.gov Its primary function is the conversion of fibrinogen to fibrin, but it also exhibits broader substrate specificity. While Z-Gly-Pro-Arg-Mca is reported as a substrate, detailed quantitative kinetic data such as Km and kcat values for its interaction with thrombin are not as extensively documented in the literature as for other proteases. Often, the related substrate Z-Gly-Gly-Arg-AMC is utilized for routine thrombin assays. nih.gov
Trypsin Hydrolytic Mechanisms
Trypsin, a well-characterized serine protease from the digestive system, recognizes and cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. Consequently, Z-Gly-Pro-Arg-Mca serves as a substrate for trypsin and trypsin-like enzymes. Studies on recombinant human mesotrypsin have utilized this substrate, and a Km value has been reported. merckmillipore.com Furthermore, research on a trypsin-like enzyme from Streptomyces omiyaensis has employed Z-Gly-Pro-Arg-Mca for kinetic analysis. echelon-inc.com This demonstrates the substrate's utility in elucidating the hydrolytic mechanisms of various trypsin isoforms and related microbial enzymes.
Table 3: Kinetic Parameters of Trypsin and Trypsin-like Enzymes with Z-Gly-Pro-Arg-Mca
| Enzyme | Km (μM) |
| Human Mesotrypsin | 14 |
Data sourced from a study on engineering mesotrypsin inhibitors. merckmillipore.com
Urokinase and Tissue-Type Plasminogen Activator Specificity
Urokinase (u-PA) and tissue-type plasminogen activator (t-PA) are serine proteases that play a crucial role in fibrinolysis by converting plasminogen to plasmin. Despite their specificity for arginine residues, extensive searches of scientific literature did not reveal evidence that this compound is a significant substrate for either urokinase or t-PA. nih.gov The commonly used fluorogenic substrate for these enzymes is typically Z-Gly-Gly-Arg-AMC. sigmaaldrich.comnih.gov
Interactions with Other Serine and Cysteine Proteases
The specificity of this compound extends to its differential hydrolysis by various members of the cathepsin family. While it is a good substrate for Cathepsin K, it is cleaved at a rate approximately 10-fold lower by Cathepsin B and is not hydrolyzed by Cathepsin S or Cathepsin L. bachem.com
The substrate also shows weak hydrolytic activity with certain plant-derived cysteine proteases, such as the one from baby kiwi (Actinidia arguta). In contrast, a serine oligopeptidase B isolated from Chinese yam (Dioscorea opposita) demonstrates moderate activity towards Z-Gly-Pro-Arg-Mca. nih.gov
Table 4: Kinetic Parameters of Other Proteases with Z-Gly-Pro-Arg-Mca
| Enzyme | Source | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) |
| Oligopeptidase B | Dioscorea opposita | 11.8 | 24.12 | 2.04 |
Data sourced from a study on the isolation and characterization of Dioscorea opposita oligopeptidase B. nih.gov
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | Benzyloxycarbonyl-glycyl-L-prolyl-L-arginine 4-methylcoumaryl-7-amide hydrochloride |
| Z-GPR-MCA | Benzyloxycarbonyl-glycyl-L-prolyl-L-arginine 4-methylcoumaryl-7-amide |
| Z-Leu-Arg-MCA | Benzyloxycarbonyl-L-leucyl-L-arginine 4-methylcoumaryl-7-amide |
| Z-Gly-Gly-Arg-AMC | Benzyloxycarbonyl-glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin |
| Boc-VPR-MCA | tert-Butoxycarbonyl-L-valyl-L-prolyl-L-arginine 4-methylcoumaryl-7-amide |
| AMC | 7-Amino-4-methylcoumarin (B1665955) |
Comparative Substrate Preference Studies and Selectivity Determinants (e.g., versus Boc-Gln-Ala-Arg-AMC, Z-Leu-Arg-MCA, Z-Val-Val-Arg-MCA, Z-Phe-Arg-MCA)
The tripeptide sequence of Z-Gly-Pro-Arg-Mca dictates its preference for certain proteases, primarily those with trypsin-like activity that preferentially cleave after a basic amino acid residue, such as Arginine (Arg), at the P1 position. This substrate is recognized as a substrate for several key enzymes, including cathepsin K, granzyme A, and thrombin. fishersci.combachem.compeptide.co.jpnih.gov
The selectivity of Z-Gly-Pro-Arg-Mca can be understood by comparing its structure and target enzymes with other common fluorogenic substrates:
Boc-Gln-Ala-Arg-AMC: This substrate is also designed for trypsin-like proteases, sharing the P1 Arginine. However, the presence of Glutamine (Gln) and Alanine (Ala) at the P3 and P2 positions, respectively, can influence its preference for different enzymes within this class. The bulky Boc protecting group can also affect binding in the enzyme's active site.
Z-Leu-Arg-MCA: With Leucine (Leu) at the P2 position, this substrate is also cleaved by cathepsins K and S. peptanova.de The preference for a hydrophobic residue like Leucine at P2 is a key determinant for these enzymes.
Z-Val-Val-Arg-MCA: The presence of two consecutive Valine (Val) residues at P3 and P2 makes this substrate particularly suitable for cathepsin S and L. nih.govpeptanova.de The hydrophobicity and steric bulk of the valine residues are critical for its recognition by these specific cathepsins. A recent study noted that Z-Val-Val-Arg-AMC for cathepsin S represents only a fraction of the potential cleavage site variability, highlighting the complexity of substrate-enzyme interactions. nih.gov
Z-Phe-Arg-MCA: The P2 position occupied by Phenylalanine (Phe) makes this a substrate for a broader range of proteases, including plasma kallikrein, papain, and cathepsins B, K, L, and S. pubcompare.aipubcompare.ai The aromatic nature of Phenylalanine is a significant factor in its recognition by the active sites of these enzymes.
The primary determinant of selectivity for Z-Gly-Pro-Arg-Mca lies in the P2-P1 dipeptide sequence, Pro-Arg. Thrombin, for instance, exhibits a strong preference for Proline at the P2 position. nih.gov This makes Z-Gly-Pro-Arg-Mca a highly specific substrate for thrombin and other proteases with similar subsite preferences. In contrast, enzymes that favor bulky hydrophobic or aromatic residues at the P2 position would likely show a lower affinity for Z-Gly-Pro-Arg-Mca. A 2023 study on cysteine cathepsins highlighted that while the aromatic P2 and positively charged P1 is a common motif in substrates like Z-Phe-Arg-AMC, it doesn't represent the full spectrum of cleavage sites. The study also mentioned Z-Gly-Pro-Arg-AMC as a commonly used substrate for cathepsin K. nih.gov
Quantitative Kinetic Parameters of Enzyme-Substrate Binding and Catalysis (e.g., K_m, k_cat, k_cat/K_m)
For this compound, specific kinetic parameters have been determined for its interaction with thrombin. fishersci.combachem.compeptide.co.jp While it is also a known substrate for cathepsin K and trypsin, specific kinetic data for these enzymes with this particular substrate are not as readily available in the surveyed literature. medchemexpress.commedchemexpress.com
| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source(s) |
| Thrombin | 21.7 | 18.6 | 8.57 x 10⁵ | fishersci.combachem.compeptide.co.jp |
The provided kinetic data for thrombin indicates a moderate binding affinity (K_m of 21.7 µM) and a robust turnover rate (k_cat of 18.6 s⁻¹), resulting in a high catalytic efficiency. This underscores the utility of Z-Gly-Pro-Arg-Mca as a sensitive and effective substrate for assaying thrombin activity. Further research would be beneficial to establish the precise kinetic parameters for its interaction with other key proteases like cathepsin K and trypsin.
Advanced Methodological Applications in Protease Research
Development and Optimization of Fluorometric Assay Protocols
Fluorometric assays utilizing Z-Gly-Pro-Arg-Mca Hydrochloride are foundational for characterizing protease activity. The core principle of these assays is the enzymatic cleavage of the bond between the arginine (Arg) residue and the AMC group. This cleavage event liberates the AMC fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.
Real-Time Monitoring Techniques for Dynamic Proteolytic Processes
A key advantage of using this compound is its suitability for the real-time monitoring of biological processes. chemimpex.com The release of the fluorescent AMC group upon enzymatic cleavage allows for the continuous tracking of protease activity. chemimpex.com This dynamic measurement is crucial for studying enzyme kinetics, including the determination of key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For instance, kinetic data for thrombin's activity on a similar substrate, Z-GPR-AMC, have been determined as kcat = 18.6 s⁻¹ and Km = 21.7 µM. fishersci.com This ability to monitor reactions as they occur is invaluable in both academic research and industrial settings for understanding cellular functions and for the development of therapeutics. chemimpex.com
The general procedure for such a real-time fluorometric enzyme assay involves several key steps:
Incubating the enzyme, such as a cell lysate or purified enzyme solution, with a suitable buffer. sigmaaldrich.com
Initiating the reaction by adding the Z-Gly-Pro-Arg-Mca substrate. sigmaaldrich.com
Continuously recording the increase in fluorescence over time using a fluorometer set to the appropriate excitation and emission wavelengths (typically around 380 nm for excitation and 460 nm for emission for AMC). sigmaaldrich.com
Calculating the rate of reaction from the linear portion of the fluorescence versus time curve. sigmaaldrich.com
Methodological Considerations for Background Activity and Signal-to-Noise Enhancement
Achieving a high signal-to-noise ratio is critical for the sensitivity and accuracy of any fluorescence-based assay. Several factors can contribute to background fluorescence, which can interfere with the measurement of the specific enzymatic activity.
Autohydrolysis: The substrate itself may undergo slow, non-enzymatic hydrolysis, leading to the release of the fluorophore and a gradual increase in background signal. The stability of this compound, enhanced by the N-terminal Z-group (benzyloxycarbonyl), helps to minimize this effect. chemimpex.com
Contaminating Proteases: Biological samples can contain multiple proteases, some of which may non-specifically cleave the substrate, contributing to the background signal.
Intrinsic Fluorescence of Sample Components: Other molecules within the biological matrix may possess intrinsic fluorescence at the excitation and emission wavelengths used for AMC detection.
To enhance the signal-to-noise ratio, a standard curve using free AMC is often employed. sigmaaldrich.com This allows for the conversion of arbitrary fluorescence units into the molar amount of product formed, providing a more accurate quantification of enzyme activity. sigmaaldrich.com By graphing the fluorescence units against known concentrations of free AMC, a conversion factor (fluorescence units per nanomole) can be determined and used to calculate the specific activity of the enzyme in the sample. sigmaaldrich.com
Optimization of Assay Conditions for Diverse Biological Matrices (e.g., pancreatic homogenates)
The performance of fluorometric assays with this compound can be significantly influenced by the composition of the biological matrix. Therefore, optimization of assay conditions is essential when working with complex samples such as pancreatic homogenates.
A study by Mosztbacher et al. (2020) details a method for measuring digestive protease activation in the mouse pancreas using fluorogenic substrates. medchemexpress.com Key parameters that often require optimization include:
pH: The optimal pH for the activity of the target protease should be determined and maintained with an appropriate buffer system.
Substrate Concentration: The concentration of this compound should be carefully chosen. While higher concentrations can increase the reaction rate, they may also lead to substrate inhibition or increased background fluorescence. Often, a concentration around the Km value of the enzyme is a good starting point.
Incubation Time and Temperature: These parameters should be optimized to ensure the reaction proceeds within the linear range. For example, a 30-minute incubation at 37°C is a common starting point. sigmaaldrich.commedchemexpress.com
Presence of Inhibitors or Activators: Components within the biological matrix can either inhibit or activate the target protease. The use of specific inhibitors for other proteases present in the sample can help to ensure that the measured activity is specific to the enzyme of interest. medchemexpress.com
The following table provides an example of typical assay parameters that may be optimized for different biological samples.
| Parameter | General Guideline | Considerations for Pancreatic Homogenates |
| Substrate Concentration | 20-100 µM | May require adjustment based on the high concentration of proteases. |
| pH | 7.0-8.5 | Dependent on the specific target protease (e.g., trypsin). |
| Temperature | 37°C | Standard physiological temperature. |
| Incubation Time | 15-60 minutes | Shorter times may be needed due to high enzyme activity. |
| Controls | Substrate-only, sample-only | Essential to account for autohydrolysis and intrinsic fluorescence. |
Implementation in High-Throughput Screening Platforms
The properties of this compound make it an ideal reagent for high-throughput screening (HTS), a process used in drug discovery to rapidly assess large numbers of compounds for their effects on a specific biological target.
Application in the Discovery and Characterization of Protease Inhibitors
This compound is widely used in HTS campaigns to identify and characterize inhibitors of proteases. chemimpex.com In this context, the assay is used to measure the residual activity of the target protease in the presence of potential inhibitory compounds. A decrease in the rate of fluorescence generation compared to a control reaction without the test compound indicates inhibitory activity.
This approach is valuable for screening large chemical libraries to find lead compounds for drug development. medchemexpress.com Once potential inhibitors are identified, the same assay can be used to determine their potency (e.g., by calculating the half-maximal inhibitory concentration, IC₅₀) and to study their mechanism of inhibition.
The table below outlines the use of this compound in an HTS workflow for inhibitor discovery.
| HTS Stage | Application of this compound |
| Primary Screen | Used as the substrate in a single-concentration assay to identify "hits" from a large compound library. |
| Dose-Response Analysis | Hits are re-tested at multiple concentrations to determine their IC₅₀ values. |
| Mechanism of Action Studies | Used to investigate whether the inhibition is competitive, non-competitive, or uncompetitive by varying both substrate and inhibitor concentrations. |
Integration with Automated Liquid Handling and Detection Systems
The simplicity and robustness of the fluorometric assay using this compound allow for its seamless integration with automated liquid handling and detection systems. These systems are the backbone of modern HTS laboratories, enabling the rapid and reproducible processing of thousands of samples in microplate formats (e.g., 96-well or 384-well plates).
Automated liquid handlers can precisely dispense the enzyme, substrate, and test compounds into the microplate wells. The plate is then transferred to a microplate reader, which is a specialized fluorometer capable of reading the fluorescence from each well in a rapid sequence. This level of automation is critical for the efficiency and cost-effectiveness of large-scale screening campaigns.
Role in the Biochemical Characterization and Functional Analysis of Novel Proteases
The fluorogenic peptide substrate, this compound, serves as a pivotal tool in the initial biochemical characterization and subsequent functional analysis of newly discovered proteases. Its utility lies in its specific amino acid sequence, Gly-Pro-Arg, which is recognized and cleaved by a variety of proteases, particularly those with trypsin-like activity that preferentially cleave after arginine residues. The cleavage of the peptide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group results in the release of the highly fluorescent AMC moiety, providing a readily detectable and quantifiable signal of enzymatic activity.
This substrate is instrumental in determining the fundamental kinetic parameters of a novel protease. By measuring the rate of AMC fluorescence increase at varying substrate concentrations, researchers can calculate the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). For instance, kinetic analysis of thrombin using Z-Gly-Pro-Arg-AMC has yielded a kcat of 18.6 s⁻¹ and a Km of 21.7 µM. fishersci.com Such data are crucial for understanding the enzyme's catalytic efficiency and its affinity for the substrate.
Furthermore, this compound is employed to elucidate the substrate specificity of a newly identified protease. By comparing the hydrolysis rate of this substrate with that of other substrates containing different amino acid sequences, researchers can map the protease's preferences at the P1, P2, and P3 positions (using the Schechter and Berger nomenclature). This comparative analysis helps to classify the new protease and predict its potential physiological substrates. For example, it has been used to characterize cathepsin K, granzyme A, and thrombin. fishersci.commedchemexpress.combioscience.co.ukchemicalbook.com
The substrate also plays a critical role in determining the optimal conditions for protease activity. Assays using this compound can be performed over a range of pH values and temperatures to identify the conditions under which the enzyme exhibits maximal activity. This information is fundamental for designing further experiments and for understanding the protease's function in its biological context. The stability of the substrate under various conditions, except for extreme pH or temperature, makes it a reliable tool for these characterization studies.
| Enzyme | kcat (s⁻¹) | Km (µM) |
| Thrombin | 18.6 | 21.7 |
Exploration of Protein-Protein and Enzyme-Substrate Interactions through this compound-Based Probes
The application of this compound extends beyond simple activity assays to the more intricate exploration of protein-protein and enzyme-substrate interactions. biosynth.com As a well-defined fluorogenic substrate, it provides a sensitive handle to probe the active site of proteases and to understand how these interactions are modulated by other proteins or small molecules.
In the study of enzyme-substrate interactions, the kinetics of this compound hydrolysis can reveal detailed information about the binding and catalytic steps. The substrate's interaction with the enzyme's active site is a critical event that can be monitored in real-time through the resulting fluorescence. evitachem.com This allows for the investigation of how specific amino acid residues in the protease's active site contribute to substrate recognition and catalysis.
Furthermore, this compound-based assays are invaluable for studying the effects of allosteric modulators on protease activity. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing conformational changes that can either enhance or inhibit catalytic activity. By observing the changes in the rate of substrate cleavage in the presence of a potential modulator, researchers can quantify the modulator's effect and elucidate the mechanisms of allosteric regulation.
The use of this substrate is also central to high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors. In these screens, large libraries of chemical compounds are tested for their ability to reduce the rate of this compound cleavage by a target protease. The fluorescence-based readout is highly amenable to automation, enabling the rapid and efficient identification of potential drug candidates. Compounds that show inhibitory activity can then be selected for further characterization and development. This approach is crucial in drug discovery programs targeting proteases implicated in various diseases.
| Application | Description |
| Enzyme-Substrate Interaction Studies | Real-time monitoring of substrate binding and cleavage provides insights into the catalytic mechanism. |
| Allosteric Modulation Analysis | Quantifies the effect of allosteric effectors on protease activity by measuring changes in substrate hydrolysis rates. |
| High-Throughput Inhibitor Screening | Enables rapid identification of potential protease inhibitors from large chemical libraries. |
Broader Academic Research Contributions and Perspectives
Elucidation of Fundamental Enzymatic Mechanisms and Catalytic Pathways
Z-Gly-Pro-Arg-Mca Hydrochloride is instrumental in dissecting the fundamental mechanisms of various proteases. As a fluorogenic substrate, it is specifically designed to be cleaved by certain enzymes, leading to the release of a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). evitachem.com This process allows researchers to continuously monitor enzymatic reactions and quantify enzyme activity with high sensitivity. evitachem.comchemimpex.com
The core mechanism involves the enzyme's active site recognizing and binding to the peptide sequence (Gly-Pro-Arg). evitachem.com Following binding, the enzyme catalyzes the hydrolysis of the amide bond between the arginine (Arg) residue and the AMC group, liberating the fluorophore. evitachem.com The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage, providing a clear measure of the enzyme's catalytic action. evitachem.com
This compound serves as a substrate for a range of proteases, including trypsin, thrombin, granzyme A, and various cathepsins, particularly cathepsin K. medchemexpress.comglpbio.comchemicalbook.compeptanova.de The specificity of the peptide sequence makes it a valuable tool for studying the kinetics of these enzymes. For instance, detailed kinetic analyses have been performed for thrombin using this substrate, yielding specific values for key enzymatic parameters. glpbio.combachem.comfishersci.com
Table 1: Kinetic Data for Thrombin with Z-Gly-Pro-Arg-Mca
| Parameter | Value |
|---|---|
| kcat | 18.6 s⁻¹ |
| Km | 21.7 µM |
This data represents the turnover number (kcat) and Michaelis constant (Km), providing insight into the catalytic efficiency of thrombin. glpbio.combachem.com
Furthermore, research on a novel Z-Pro-prolinal-insensitive Z-Gly-Pro-MCA-hydrolyzing peptidase (ZIP) isolated from bovine serum utilized a similar substrate to quantify enzyme activity. nih.gov Kinetic analysis in that study determined a Michaelis constant (Km) of 54 µM, indicating a high affinity of the enzyme for the substrate, which is crucial for understanding its physiological role in degrading bioactive oligopeptides. nih.gov Such studies highlight how this substrate is pivotal in identifying and characterizing new enzymes and their catalytic pathways. nih.gov
Utility as a Research Tool in Cell Biology and Pharmacology Studies Pertaining to Protease Function
The application of this compound extends broadly into cell biology and pharmacology, where it serves as a standard tool for investigating the function of proteases in complex biological systems. chemimpex.combiosynth.com Its ability to measure protease activity is crucial for understanding cellular processes where these enzymes play a key role. chemimpex.com
For example, it has been used in studies measuring the activation of digestive proteases in the pancreas, providing insights into physiological processes and potential disease mechanisms. medchemexpress.commedchemexpress.com Another key application is in zymography, a technique used to detect and characterize proteases. The substrate enables the detection of minute, femtomole quantities of mature cathepsin K, showcasing its high sensitivity in a research setting. medchemexpress.commedchemexpress.com This is particularly valuable for studying diseases where cathepsin K is implicated, such as osteoporosis.
In pharmacology, the compound is used to screen for potential enzyme inhibitors. evitachem.com By setting up an assay with a target protease and this compound, researchers can introduce potential drug compounds and measure their effect on the enzyme's ability to cleave the substrate. A decrease in fluorescence indicates that the compound is inhibiting the enzyme's activity. This high-throughput screening capability accelerates the discovery of new therapeutic agents. evitachem.com It is also employed to study protein interactions and modifications, aiding in the broader understanding of cellular functions. chemimpex.combiosynth.com
Contribution to Therapeutic Research for the Design and Development of Enzyme Modulators
This compound is a significant contributor to therapeutic research, particularly in the development of drugs that modulate enzyme activity. chemimpex.com Proteases are involved in a wide array of pathological conditions, including inflammation, cancer, and cardiovascular diseases, making them prime targets for therapeutic intervention. chemimpex.com
This fluorogenic substrate is essential in the initial stages of drug discovery for screening libraries of compounds to identify potential protease inhibitors. evitachem.com Its reliability and sensitivity allow for the efficient identification of lead compounds that can be further optimized. The compound is also used in the synthesis of peptide-based therapeutics, where its structural properties can be leveraged to design more effective drugs. chemimpex.com By understanding how this substrate interacts with an enzyme's active site, medicinal chemists can design inhibitors that bind with high affinity and specificity, leading to the development of potent and selective enzyme modulators. evitachem.comchemimpex.com
Potential Applications in Diagnostic Research for Protease-Mediated Pathologies
The unique properties of this compound lend themselves to potential applications in the diagnostic field for diseases characterized by aberrant protease activity. chemimpex.com The ability to accurately measure the activity of specific enzymes in biological samples opens the door for developing novel diagnostic tests. chemimpex.com
A notable example of its application in diagnostics is its use as a thrombin substrate in the calibrated automated thrombogram (CAT) assay. evitachem.com This test is designed to determine hyper- and hypocoagulability states in patients by measuring thrombin generation, providing valuable information for managing thrombotic disorders. evitachem.com Similarly, it can be incorporated into diagnostic assays to detect other protease-related diseases, potentially enabling earlier diagnosis and intervention. chemimpex.com The development of such assays could provide clinicians with valuable tools to monitor disease progression and the effectiveness of treatments targeting specific proteases.
Future Directions and Emerging Research Avenues
Development of Novel Z-Gly-Pro-Arg-Mca Hydrochloride Derivatives with Tailored Specificity and Enhanced Performance
A primary focus of future research lies in the rational design and synthesis of novel derivatives of this compound. While the parent compound exhibits good specificity for certain proteases, modifying its peptide sequence can tailor its selectivity towards other enzymes of interest. This involves substituting the Gly-Pro-Arg sequence with other amino acids to match the recognition motifs of different proteases.
Furthermore, the fluorophore itself, 7-amino-4-methylcoumarin (B1665955) (AMC), can be replaced with alternative fluorescent reporters to enhance performance. nih.gov Research into fluorophores with improved quantum yields, larger Stokes shifts, and emission wavelengths in the near-infrared (NIR) region is crucial. NIR probes offer deeper tissue penetration and reduced autofluorescence, making them ideal for in vivo imaging applications. The development of substrates utilizing alternative fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC), which has an approximately 3-fold increased quantum yield over AMC, will permit a reduction in enzyme and substrate concentrations, thereby increasing the diversity of substrates that can be assayed simultaneously.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| AMC (7-amino-4-methylcoumarin) | ~340-360 | ~440-460 | Well-established, commercially available. |
| ACC (7-amino-4-carbamoylmethylcoumarin) | ~350 | ~450 | ~3-fold higher fluorescence yield than AMC. |
| Rhodamine-based dyes | Varies (e.g., ~550) | Varies (e.g., ~570) | Red-shifted fluorescence, less interference from autofluorescence. |
| NIR Fluorophores | >650 | >700 | Deep tissue penetration, low autofluorescence, suitable for in vivo imaging. |
Integration with Advanced Imaging Modalities for Spatiotemporal Mapping of Protease Activity in Complex Biological Systems
The ability to visualize protease activity in real-time and within its native biological context is a significant goal in protease research. Future applications of this compound and its derivatives will increasingly involve their integration with advanced imaging techniques. Fluorescence Resonance Energy Transfer (FRET)-based probes, where the cleavage of a peptide linker separates a donor and acceptor fluorophore to produce a detectable signal, represent a powerful approach for monitoring protease activity in living cells. sapphirebioscience.com
Moreover, the development of activatable probes based on the Z-Gly-Pro-Arg-Mca scaffold for use with techniques like fluorescence lifetime imaging microscopy (FLIM) and multiphoton microscopy will provide unprecedented spatiotemporal resolution of enzyme activity. These advanced imaging modalities can overcome some of the limitations of traditional fluorescence intensity-based measurements, offering quantitative insights into protease function in subcellular compartments and deep tissues. The ultimate aim is to move from static measurements in cell lysates to dynamic mapping of protease activity in living organisms.
Application of Computational Modeling and Molecular Dynamics Simulations to Predict and Interpret Enzyme-Substrate Interactions
Computational approaches are becoming indispensable in modern drug discovery and biochemical research. Molecular dynamics (MD) simulations and molecular docking studies can provide detailed, atomistic insights into the binding of this compound to its target proteases. These in silico methods allow researchers to predict how modifications to the peptide sequence or the fluorophore will affect binding affinity and specificity.
By simulating the dynamic interactions between the substrate and the enzyme's active site, researchers can identify key residues involved in substrate recognition and catalysis. This information is invaluable for the rational design of new derivatives with improved properties. For instance, MD simulations can help in understanding the conformational changes that occur upon substrate binding and can guide the design of inhibitors that lock the enzyme in an inactive state. The use of machine learning algorithms to analyze large datasets from these simulations can further accelerate the discovery of novel and highly specific protease substrates. nih.gov
| Computational Technique | Application in Z-Gly-Pro-Arg-Mca Research |
| Molecular Docking | Predicts the preferred binding orientation of the substrate in the enzyme's active site. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-substrate complex over time, revealing conformational changes and key interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a more accurate description of the electronic events during the cleavage of the scissile bond. |
| Machine Learning | Analyzes large datasets from simulations and experimental screens to predict enzyme-substrate specificity and guide the design of new derivatives. |
Expansion of this compound Applications within Systems Biology and Quantitative Proteomics Research
The high-throughput capabilities of assays utilizing this compound make it a prime candidate for applications in systems biology and quantitative proteomics. In these fields, the goal is to obtain a global view of cellular processes. Fluorogenic substrates can be used in high-throughput screening (HTS) campaigns to identify modulators of protease activity from large compound libraries. plos.org
Furthermore, activity-based probes derived from the Z-Gly-Pro-Arg-Mca scaffold can be employed for activity-based protein profiling (ABPP). ABPP allows for the identification and quantification of active enzymes in complex biological samples, providing a powerful tool for functional proteomics. By coupling these probes with mass spectrometry, researchers can gain a comprehensive understanding of the "active proteome" under different physiological or pathological conditions. This will be instrumental in identifying novel biomarkers for diseases and in understanding the complex regulatory networks that govern protease activity. nih.gov
Q & A
Q. What is the primary biochemical application of Z-Gly-Pro-Arg-Mca Hydrochloride in enzymatic assays?
this compound is a fluorogenic substrate widely used to study protease activity, particularly for enzymes like thrombin, trypsin, and cathepsin K. The Mca (7-methoxycoumarin-4-acetic acid) group releases a fluorescent signal upon cleavage, enabling real-time monitoring of enzymatic kinetics . To use it, prepare a working solution in DMSO or buffer (e.g., 1–10 mM stock), and monitor fluorescence at excitation/emission wavelengths of 328/393 nm. Ensure proper controls (e.g., enzyme-free blanks) to validate specificity .
Q. How should this compound be stored to maintain stability?
Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. For short-term use, dissolve in anhydrous DMSO (1–10 mM) and aliquot to avoid freeze-thaw cycles. Avoid aqueous solutions for long-term storage, as the Mca group degrades under repeated temperature fluctuations .
Q. What safety precautions are necessary when handling this compound?
Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use in a fume hood to prevent inhalation of dust. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in kinetic data when using this compound across different experimental setups?
Contradictions in kinetic parameters (e.g., , ) may arise from variations in buffer pH, ionic strength, or enzyme purity. For example, thrombin activity is sensitive to Ca concentrations. Standardize assay conditions using validated protocols (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) and include internal controls like known enzyme inhibitors (e.g., leupeptin for serine proteases) . Use statistical tools (e.g., Michaelis-Menten curve fitting with R² > 0.98) to ensure reproducibility .
Q. What strategies optimize fluorescence signal-to-noise ratios in high-throughput screens using this substrate?
Fluorescence interference can occur due to compound autofluorescence or quenching. Pre-screen libraries at working concentrations to identify interfering agents. Use black-walled plates to minimize background. For low-signal assays, increase substrate concentration (up to 10× ) or extend incubation times. Validate results with orthogonal methods (e.g., HPLC-MS for cleavage product verification) .
Q. How can researchers validate the specificity of this compound for a target protease in complex biological matrices?
Perform inhibition assays with selective inhibitors (e.g., PMSF for serine proteases) and compare activity in purified vs. crude extracts (e.g., cell lysates). Use siRNA knockdown or CRISPR-Cas9 knockout models to confirm target dependency. Cross-validate with alternative substrates (e.g., Z-Gly-Pro-Arg-AMC for thrombin) to rule off-target effects .
Q. What experimental design considerations are critical for reproducibility in synthesizing this compound analogs?
Ensure rigorous characterization of intermediates via LC-MS and -NMR. Optimize coupling steps (e.g., Fmoc solid-phase synthesis) by monitoring reaction completion with Kaiser tests. Compare melting points and HPLC retention times with literature data. Document batch-specific variability in purity (>95% by HPLC) and bioactivity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
